FAM tetrazine, 5-isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

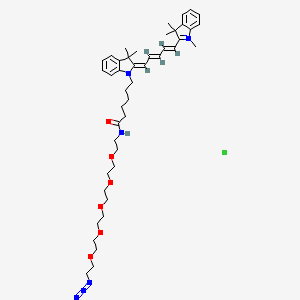

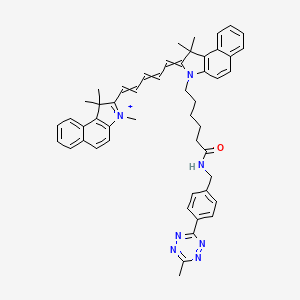

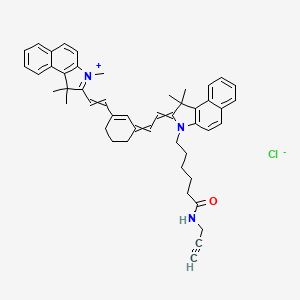

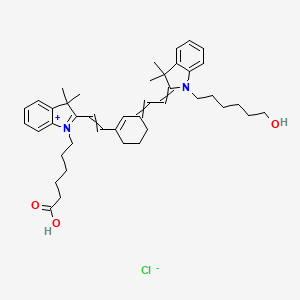

Tetrazine (methyltetrazine) derivative of fluorescein, pure 5-isomer. Tetrazines are reactive heterodiene components for [4+2] inverse electron demand Diels-Alder reaction (ied-DA) with strained cycloalkenes (trans-cyclooctenes, cyclopropenes). This reaction is also called TCO (tetrazine-cyclooctene) ligation. The reaction is among the fastest bioconjugation reactions

Aplicaciones Científicas De Investigación

Bio-Orthogonal Chemistry and Protein Encapsulation

FAM tetrazine, a bio-orthogonal cross-linking agent, shows promising applications in in-situ protein encapsulation and sustained release. The bio-orthogonal nature of tetrazine-modified hyaluronic acid and norbornene-modified polyethylene glycol enables efficient encapsulation of proteins without physical or chemical alterations, retaining their antigen-binding capacity. This approach paves the way for advanced protein delivery systems with sustained release capabilities (Famili & Rajagopal, 2017).

Synthesis and Application in Bioorthogonal Couplings

Tetrazines, including FAM tetrazine, demonstrate significant utility in bioorthogonal couplings and conjugations. Lewis acid transition metal catalysts enable the direct synthesis of 1,2,4,5-tetrazines from nitriles, broadening the scope of their applications, especially in bioorthogonal conjugations. This advancement makes tetrazines more accessible for various scientific applications, including intracellular small molecule imaging and nanoparticle-based diagnostics (Yang et al., 2012).

Tetrazine-Triggered Bioorthogonal Elimination

Exploring the tetrazine/trans-cyclooctene click-to-release reaction, researchers have enhanced and accelerated the release mechanism, overcoming challenges like partial release and limited understanding. This discovery opens new doors for probe activation and therapeutic delivery, significantly improving the efficiency of bioorthogonal chemistry in vivo (Carlson, Mikula, & Weissleder, 2018).

Radiolabeling and Imaging

FAM tetrazine derivatives have been developed for optimal radiochemistry and pharmacokinetics in bioorthogonal chemistry applications. A specific (18)F-labeled tetrazine derivative demonstrates fast reaction kinetics and favorable pharmacokinetics for in vivo pretargeted PET imaging. This development indicates the potential of tetrazine derivatives in advancing medical imaging technologies (Keinänen et al., 2016).

Optimization for Biological Experiments

Tetrazines have been optimized for use in biological experiments. Through the synthesis and characterization of various conjugatable tetrazines, compounds have been identified that exhibit varying degrees of stability and reactivity. This optimization enables diverse bioorthogonal applications, including pretargeted cancer cell labeling studies, thereby confirming the utility of tetrazines as bioorthogonal moieties (Karver, Weissleder, & Hilderbrand, 2011).

Propiedades

Nombre del producto |

FAM tetrazine, 5-isomer |

|---|---|

Fórmula molecular |

C31H21N5O6 |

Peso molecular |

559.54 |

Nombre IUPAC |

3',6'-dihydroxy-N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C31H21N5O6/c1-16-33-35-28(36-34-16)18-4-2-17(3-5-18)15-32-29(39)19-6-9-23-22(12-19)30(40)42-31(23)24-10-7-20(37)13-26(24)41-27-14-21(38)8-11-25(27)31/h2-14,37-38H,15H2,1H3,(H,32,39) |

Clave InChI |

VWBVWYWGTPSCBT-UHFFFAOYSA-N |

SMILES |

OC1=CC=C2C(OC(C=C(O)C=C3)=C3C24C5=CC=C(C(NCC6=CC=C(C7=NN=C(C)N=N7)C=C6)=O)C=C5C(O4)=O)=C1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

FAM tetrazine, 5-isomer |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.